molecular formula C8H5NO2 B154197 Pyrano[4,3-C]pyridin-1-one CAS No. 134407-94-6

Pyrano[4,3-C]pyridin-1-one

Cat. No. B154197
M. Wt: 147.13 g/mol
InChI Key: OJSPFIHFNRQMML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrano[4,3-C]pyridin-1-one is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound is also known as coumarin-4-pyridone or pyridocoumarin and is composed of a pyridine ring fused with a coumarin moiety. In

Mechanism Of Action

The exact mechanism of action of Pyrano[4,3-C]pyridin-1-one is not fully understood. However, studies have suggested that this compound may exert its biological effects by modulating various signaling pathways and enzymes. For example, Pyrano[4,3-C]pyridin-1-one has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress.

Biochemical And Physiological Effects

Studies have demonstrated that Pyrano[4,3-C]pyridin-1-one exhibits a range of biochemical and physiological effects. For example, this compound has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages. It has also been reported to inhibit the growth of various cancer cell lines and induce apoptosis in these cells. In addition, Pyrano[4,3-C]pyridin-1-one has been shown to protect against oxidative stress-induced damage in neuronal cells.

Advantages And Limitations For Lab Experiments

One of the major advantages of Pyrano[4,3-C]pyridin-1-one is its versatility in various applications. This compound can be easily synthesized, and its chemical structure can be modified to improve its properties. In addition, Pyrano[4,3-C]pyridin-1-one exhibits low toxicity, making it a promising candidate for further development. However, one of the limitations of this compound is its poor solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of Pyrano[4,3-C]pyridin-1-one. One area of research is the development of new synthetic methods to improve the yield and purity of this compound. Another direction is the investigation of its potential applications in drug discovery and development. In addition, further studies are needed to elucidate the mechanism of action of Pyrano[4,3-C]pyridin-1-one and its effects on various biological systems. Finally, the development of new derivatives and analogs of this compound may lead to the discovery of more potent and selective compounds with improved properties.

Synthesis Methods

The synthesis of Pyrano[4,3-C]pyridin-1-one can be achieved through various methods. One of the most common methods involves the condensation of 4-hydroxycoumarin with pyridine-2,3-dicarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. Another method involves the reaction of 4-hydroxycoumarin with pyridine-2,3-dione in the presence of a catalyst such as zinc chloride. Both methods have been reported to yield high purity and good yields of Pyrano[4,3-C]pyridin-1-one.

Scientific Research Applications

Pyrano[4,3-C]pyridin-1-one has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anti-inflammatory, antioxidant, and antimicrobial properties. It has also been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. In addition, Pyrano[4,3-C]pyridin-1-one has been explored as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.

properties

CAS RN

134407-94-6

Product Name

Pyrano[4,3-C]pyridin-1-one

Molecular Formula

C8H5NO2

Molecular Weight

147.13 g/mol

IUPAC Name

pyrano[4,3-c]pyridin-1-one

InChI

InChI=1S/C8H5NO2/c10-8-7-1-3-9-5-6(7)2-4-11-8/h1-5H

InChI Key

OJSPFIHFNRQMML-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C1C(=O)OC=C2

Canonical SMILES

C1=CN=CC2=C1C(=O)OC=C2

synonyms

1H-Pyrano[4,3-c]pyridin-1-one(9CI)

Origin of Product

United States

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